Computed Lipophilicity (LogP): Boc-3,4-dichloro-L-phenylalanine vs. Mono-Chloro and Difluoro Analogs
Boc-3,4-dichloro-L-phenylalanine exhibits an ACD/LogP of 4.03 , compared with a reported LogP of 3.56 for the mono‑chlorinated analog Boc‑4‑chloro‑L‑phenylalanine [1] and an XlogP of 2.7 for Boc‑3,4‑difluoro‑L‑phenylalanine [2]. The second chlorine atom therefore increases the computed octanol‑water partition coefficient by approximately 0.47 log units versus the 4‑chloro derivative and by approximately 1.33 log units versus the 3,4‑difluoro derivative. The logD at pH 7.4 for Boc-3,4-dichloro-L-phenylalanine is 0.44, substantially lower than the logP, indicating significant ionization of the carboxylic acid at physiological pH .
| Evidence Dimension | Computed logP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | Boc‑3,4‑dichloro‑L‑phenylalanine: ACD/LogP = 4.03 |
| Comparator Or Baseline | Boc‑4‑chloro‑L‑phenylalanine: LogP = 3.56; Boc‑3,4‑difluoro‑L‑phenylalanine: XlogP = 2.7 |
| Quantified Difference | ΔLogP ≈ +0.47 vs. mono‑chloro; ΔLogP ≈ +1.33 vs. difluoro |
| Conditions | Computed logP values from vendor‑reported ACD/Labs and XLogP3 algorithms |
Why This Matters
For procurement, a logP difference exceeding 0.4 units is sufficient to alter peptide retention time, membrane permeability, and hydrophobic packing—making direct substitution of the dichloro building block by a mono‑chloro or difluoro analog a liability in SAR campaigns and peptide lead optimization.
- [1] Biochemsafebuy, Product Page: Boc‑4‑chloro‑L‑phenylalanine. LogP: 3.56. View Source
- [2] Basechem, Product Page: Boc‑Phe(3,4‑F₂)‑OH (CAS 198474‑90‑7). XlogP: 2.7. View Source
